

crystallization methods for 3-Chloro-4-hydroxy-5-nitrobenzotrile purification

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Compound of Interest

Compound Name: 3-Chloro-4-hydroxy-5-nitrobenzotrile

CAS No.: 1689-88-9

Cat. No.: B169153

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Application Note: Advanced Purification Protocols for **3-Chloro-4-hydroxy-5-nitrobenzotrile**

Executive Summary

This guide details the purification strategies for **3-Chloro-4-hydroxy-5-nitrobenzotrile** (CAS: 2402-81-5 / Analogous to Nitroxynil intermediates), a critical intermediate in the synthesis of anthelmintics (e.g., Nitroxynil) and uncoupling agents. Due to the compound's structural features—specifically the acidic phenolic hydroxyl group flanked by electron-withdrawing nitro and cyano groups—standard silica chromatography is often inefficient for large-scale purification.

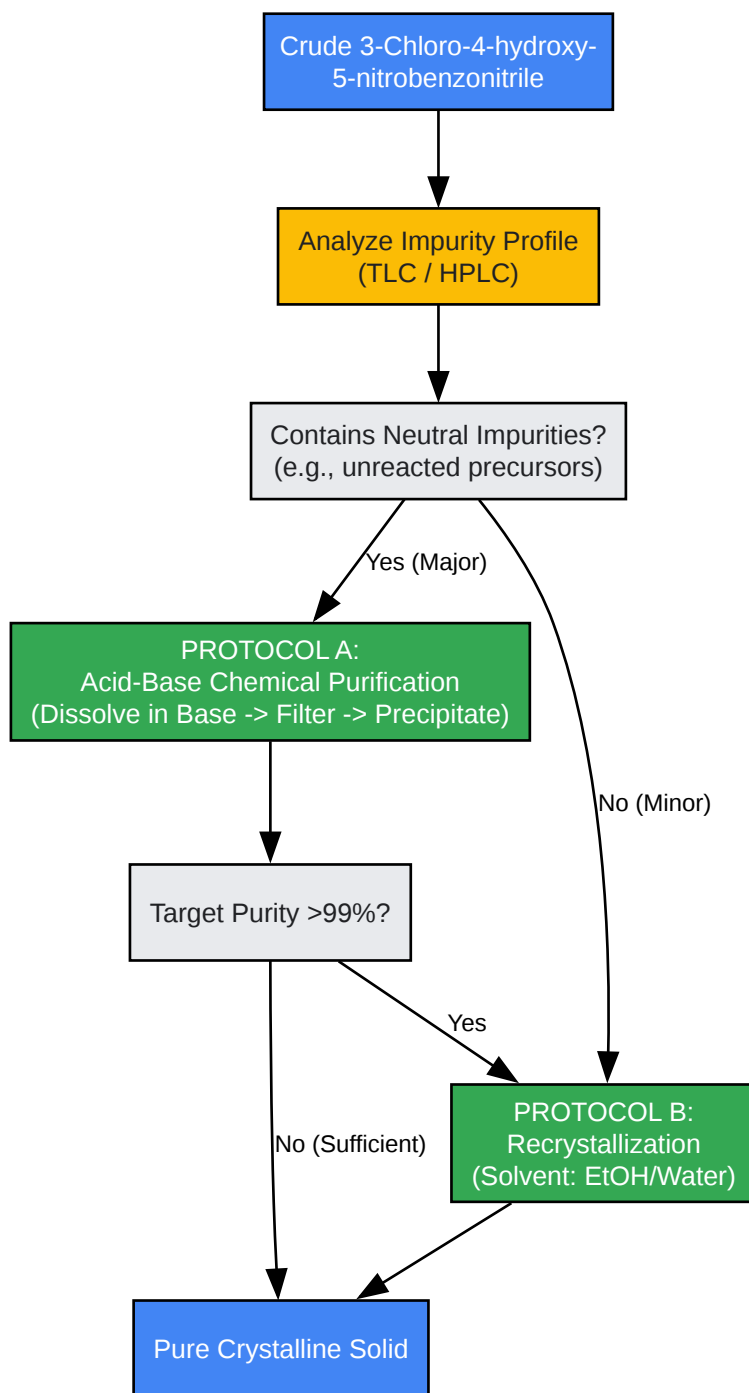
This protocol prioritizes Acid-Base Chemical Purification followed by Controlled Recrystallization. This dual-stage approach leverages the compound's pKa (~4.5–5.0) to chemically separate it from neutral precursors (e.g., 3-chloro-4-alkoxy-5-nitrobenzotrile) before polishing crystal habit and purity via solvent-mediated crystallization.

Compound Profile & Solubility Logic

Property	Description	Implications for Purification
Structure	3-substituted-4-hydroxy-5-nitrobenzonitrile	High polarity; potential for intermolecular H-bonding.
Acidity (pKa)	Estimated ~4.5 (Phenolic OH)	Soluble in dilute aqueous bases (NaHCO ₃ , NaOH); insoluble in dilute acid.
Solubility (Neutral)	High: Acetone, EtOAc, Ethanol Low: Water, Hexane, Toluene (cold)	"Like dissolves like" dictates polar organic solvents for crystallization.
Solubility (Ionized)	High: Aqueous alkaline solutions (pH > 8)	Enables chemical extraction from non-acidic organic impurities.
Melting Point	~136–140°C (Analogous to Nitroxynil)	Moderate MP allows for safe thermal recrystallization without decomposition.

Strategic Decision Flowchart

The following decision tree outlines the optimal purification route based on the crude material's impurity profile.



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Figure 1: Strategic workflow for selecting the appropriate purification method based on initial crude purity.

Protocol A: Acid-Base Chemical Purification (The Workhorse)

Objective: To remove non-acidic impurities (starting materials, decarboxylated by-products) by exploiting the acidity of the phenolic hydroxyl group. This method is superior to direct crystallization for crude mixtures <90% purity.

Reagents:

- Sodium Hydroxide (1M aqueous solution) or Sodium Bicarbonate (5% w/v).
- Hydrochloric Acid (2M or 6M).
- Ethyl Acetate (optional, for washing).
- Activated Charcoal (optional, for decolorization).

Step-by-Step Procedure:

- Dissolution (Salt Formation):
 - Suspend the crude yellow/orange solid in 1M NaOH (approx. 5–7 mL per gram of solid).
 - Mechanism:^[1]^[2]^[3] The phenol deprotonates to form the sodium phenolate salt (highly water-soluble).
 - Observation: The solution should turn a deep orange/red color (characteristic of nitrophenolate ions).
 - Critical Check: If a significant amount of solid remains undissolved after 15 minutes of stirring, these are likely neutral impurities (e.g., chloro-nitrobenzenes).
- Filtration (Impurity Removal):
 - Filter the alkaline solution through a Celite pad or sintered glass funnel to remove undissolved solids.

- Optional: Extract the aqueous alkaline layer with a small volume of Ethyl Acetate (EtOAc) to pull out dissolved non-acidic organic impurities. Discard the organic (EtOAc) layer.
- Decolorization (Optional):
 - Add Activated Charcoal (5% w/w relative to substrate) to the aqueous filtrate. Stir for 15 minutes. Filter again to remove charcoal.[4]
- Precipitation (Regeneration):
 - Cool the filtrate to 0–5°C in an ice bath.
 - Slowly add 2M HCl dropwise with vigorous stirring.
 - Endpoint: Continue acidification until pH < 2.[1] The color will shift from deep red/orange to pale yellow as the neutral phenol precipitates.
 - Why: Protonation breaks the salt, regenerating the water-insoluble neutral compound.
- Isolation:
 - Filter the precipitate via vacuum filtration. Wash the cake copiously with cold water to remove NaCl salts.
 - Dry in a vacuum oven at 45°C.

Protocol B: Recrystallization (The Polishing Step)

Objective: To remove trace isomers and improve crystal habit/flowability. Recommended Solvent System: Ethanol / Water (Mixed Solvent). Rationale: The compound is highly soluble in hot ethanol but sparingly soluble in water. This combination allows for fine control over supersaturation.

Step-by-Step Procedure:

- Dissolution:
 - Place the dried solid (from Protocol A) in a round-bottom flask.

- Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).
- Use the minimum amount of ethanol required to dissolve the solid completely.
- Note: If "oiling out" occurs (droplets forming instead of solution), add a small amount of additional ethanol.
- Anti-Solvent Addition:
 - Once dissolved at reflux, remove the heat source.
 - Immediately add hot Water (approx. 50–60°C) dropwise until a faint permanent turbidity (cloudiness) persists.
 - Add a few drops of ethanol to clear the solution again.
- Crystallization:
 - Allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath immediately; rapid cooling traps impurities.
 - Once at room temperature, transfer to a refrigerator or ice bath (0–4°C) for 2 hours to maximize yield.
- Filtration & Drying:
 - Filter the pale yellow needles/prisms.
 - Wash with a cold 1:1 Ethanol/Water mixture.
 - Dry under vacuum.

Alternative Solvent: 50% Acetic Acid.

- Dissolve in hot glacial acetic acid, then dilute with water. This is historically effective for nitrobenzonitriles [1].

Analytical Validation

Ensure the purified product meets the following criteria before use in downstream synthesis:

Test	Method	Acceptance Criteria
Purity	HPLC (C18 Column)	> 98.0% Area
Identity	¹ H-NMR (DMSO-d ₆)	Consistent with structure (Aromatic protons, OH peak exchangeable).
Melting Point	Capillary Method	Sharp range (e.g., 136–138°C, verify vs standard).
Appearance	Visual Inspection	Pale yellow to yellow crystalline powder.

HPLC Method Parameters (Suggestion):

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile.[5]
- Gradient: 10% B to 90% B over 15 mins.
- Detection: UV @ 254 nm and 300 nm (Nitro group absorption).

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